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Compound of Interest

Compound Name: AZ6102

Cat. No.: B15587340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ6102, a potent and selective small

molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). AZ6102 serves as a

critical tool for investigating the roles of tankyrases in cellular processes, particularly in the

context of Wnt/β-catenin signaling and oncology.

Core Function and Mechanism of Action
AZ6102 is a dual inhibitor of the poly(ADP-ribose) polymerase (PARP) domain of both TNKS1

and TNKS2.[1][2][3][4] Its primary mechanism of action is the inhibition of the canonical Wnt

signaling pathway.[5][6] In a normal cellular state, the "destruction complex," which includes

Axin, APC, GSK3β, and CK1, targets β-catenin for ubiquitination and subsequent proteasomal

degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this

complex. By inhibiting the PARP activity of TNKS1 and TNKS2, AZ6102 prevents the

PARsylation and subsequent degradation of Axin.[1][5][6] This leads to the stabilization and

accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex and

promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin levels

leads to the downregulation of Wnt target gene transcription, which is often implicated in

cancer cell proliferation.[1][6]
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AZ6102 demonstrates high potency for TNKS1 and TNKS2, with significant selectivity over

other members of the PARP family.[2][3] This selectivity is crucial for minimizing off-target

effects and for specifically probing the function of tankyrases.

Target IC50 (nM) Assay Type Cell Line Reference

TNKS1 3 Enzymatic Assay - [3]

TNKS2 1 Enzymatic Assay - [3]

Wnt Pathway <5
TCF4 Reporter

Assay
DLD-1 [1][2]

PARP1 2,000 Enzymatic Assay - [3]

PARP2 500 Enzymatic Assay - [3]

PARP6 >3,000 Enzymatic Assay - [3]

Cell Line GI50 (nM) Assay Type Reference

Colo320DM ~40
Cell Proliferation

Assay
[1][2]

In Vivo Pharmacokinetics
Preclinical studies in mice have provided initial pharmacokinetic data for AZ6102.

Species Dose
Route of
Administrat
ion

Half-life
(hours)

Clearance
(mL/min/kg)

Reference

Mouse
Up to 15

mg/kg daily

Intravenous

(IV)
- - [1]

Mouse

Up to 120

mg/kg twice a

week

Intravenous

(IV)
- - [1]
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Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of AZ6102 in the Wnt/β-catenin

signaling pathway.
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Figure 1. Mechanism of AZ6102 in the Wnt/β-catenin signaling pathway.
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Experimental Protocols
Detailed experimental protocols for the characterization of AZ6102 are not fully available in the

public domain. The following are representative protocols for the key assays used, based on

standard methodologies.

Tankyrase Enzymatic Inhibition Assay (Representative
Protocol)
This protocol is based on a homogenous scintillation proximity assay (SPA) format to measure

the incorporation of [3H]-ADP-ribose onto a substrate.

Reagents and Materials:

Recombinant human TNKS1 or TNKS2 enzyme.

Histone H1 as a substrate.

[3H]-NAD+ (Nicotinamide adenine dinucleotide).

Assay buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT.

Stop solution: 1.5 M Guanidine HCl, 50 mM EDTA.

SPA beads conjugated with a histone-binding protein.

AZ6102 stock solution in DMSO.

Procedure:

1. Prepare serial dilutions of AZ6102 in DMSO.

2. In a 384-well plate, add 2 µL of the diluted AZ6102 or DMSO (control).

3. Add 10 µL of a solution containing TNKS1 or TNKS2 enzyme and Histone H1 in assay

buffer.

4. Incubate for 15 minutes at room temperature.
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5. Initiate the reaction by adding 8 µL of [3H]-NAD+ in assay buffer.

6. Incubate for 60 minutes at room temperature with gentle agitation.

7. Stop the reaction by adding 20 µL of the stop solution.

8. Add 20 µL of the SPA bead slurry.

9. Incubate for 60 minutes at room temperature to allow bead settling.

10. Read the plate on a scintillation counter to measure the amount of incorporated [3H]-ADP-

ribose.

11. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Wnt Signaling TCF4 Reporter Assay (Representative
Protocol)
This assay measures the activity of the Wnt signaling pathway by quantifying the expression of

a luciferase reporter gene under the control of a TCF/LEF responsive element.

Reagents and Materials:

DLD-1 cells stably transfected with a TCF/LEF-luciferase reporter construct.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Luciferase assay reagent (e.g., Bright-Glo).

AZ6102 stock solution in DMSO.

Procedure:

1. Seed the DLD-1 TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate at

a density of 2 x 10^4 cells per well.

2. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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3. Prepare serial dilutions of AZ6102 in cell culture medium.

4. Remove the old medium from the cells and add 100 µL of the medium containing the

diluted AZ6102 or DMSO (control).

5. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

6. Equilibrate the plate to room temperature.

7. Add 100 µL of the luciferase assay reagent to each well.

8. Mix for 2 minutes on an orbital shaker to induce cell lysis.

9. Measure the luminescence using a plate reader.

10. Calculate the IC50 value by normalizing the data to the DMSO control and fitting to a

dose-response curve.

Cell Proliferation Assay (Representative Protocol)
This protocol uses a colorimetric method (e.g., MTT or WST-1 assay) to assess the effect of

AZ6102 on the proliferation of cancer cell lines.

Reagents and Materials:

Colo320DM cells.

Cell culture medium (e.g., DMEM with 10% FBS).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

AZ6102 stock solution in DMSO.

Procedure:

1. Seed Colo320DM cells in a 96-well plate at a density of 5,000 cells per well.
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2. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

3. Prepare serial dilutions of AZ6102 in cell culture medium.

4. Add 100 µL of the medium containing the diluted AZ6102 or DMSO (control) to the cells.

5. Incubate for 72 hours at 37°C in a 5% CO2 incubator.

6. Add 10 µL of MTT solution to each well.

7. Incubate for 4 hours at 37°C.

8. Add 100 µL of the solubilization solution to each well.

9. Incubate overnight at 37°C to dissolve the formazan crystals.

10. Read the absorbance at 570 nm using a microplate reader.

11. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from

the dose-response curve.

Conclusion
AZ6102 is a valuable research tool for the specific inhibition of TNKS1 and TNKS2. Its well-

characterized potency and selectivity make it an ideal probe for elucidating the roles of

tankyrases in the Wnt signaling pathway and for exploring their therapeutic potential in

oncology and other diseases where Wnt signaling is dysregulated. Further research and

development may uncover the full therapeutic utility of this and similar tankyrase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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